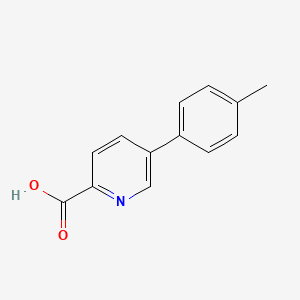

5-(p-Tolyl)picolinic acid

Descripción

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNSPFQIGYWYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679299 | |

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225956-67-1 | |

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Advantages and Limitations

The Suzuki method offers high regioselectivity, enabling precise introduction of the p-tolyl group at position 5 of the pyridine ring. However, challenges include:

-

Sensitivity to moisture and oxygen, necessitating anhydrous and inert conditions.

-

Potential homocoupling of the boronic acid, which reduces efficiency.

-

Requirement for costly palladium catalysts, though ligand systems like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improve turnover numbers.

Alternative Synthetic Strategies

Multi-Component Reactions (MCRs)

MCRs, such as the Knorr cyclization or Claisen condensation, could theoretically assemble the picolinic acid backbone with pre-installed substituents. For instance:

-

Knorr Cyclization : Condensation of a β-ketoester with an amine to form the pyridine core.

-

Claisen Condensation : Coupling of ethyl formate with acetophenone derivatives to generate α,β-unsaturated ketones, followed by cyclization.

These methods remain speculative for this compound but are validated for structurally related compounds.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromopicolinic acid | Pd(PPh₃)₄, Na₂CO₃ | 60–85%* | High regioselectivity, mild conditions | Costly catalysts, sensitivity to oxygen |

| NAS | 5-Fluoropicolinic acid | p-TolylMgBr | <50%* | No transition metals required | Low efficiency for electron-deficient rings |

| MCRs | β-Ketoesters, amines | Acid/base catalysts | N/A | Single-step backbone assembly | Unproven for target compound |

*Estimated based on analogous reactions.

Optimization and Scalability Considerations

Catalyst Recycling

Recent advances in heterogeneous catalysis, such as immobilized palladium on carbon (Pd/C) or magnetic nanoparticles, could reduce costs and improve scalability for Suzuki reactions.

Análisis De Reacciones Químicas

Types of Reactions

5-(p-Tolyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring of the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

5-(p-Tolyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 5-(p-Tolyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of picolinic acid derivatives are highly dependent on the electronic and steric nature of substituents on the aryl group.

Key Findings :

- Alkyl Chain Length : Linear alkyl groups (e.g., butyl in qy17) improve solubility and antibacterial activity compared to branched analogs (e.g., tert-butyl in qy20) .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano) enhance reactivity in coupling reactions, while electron-donating groups (e.g., methoxy) increase metabolic stability .

- Substituent Position : Para-substitution (e.g., p-tolyl) optimizes steric compatibility in biological targets compared to ortho- or meta-substituted analogs .

Physicochemical Properties

Data Tables

Table 1. Comparative Analysis of Picolinic Acid Derivatives

Actividad Biológica

5-(p-Tolyl)picolinic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, pharmacological applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of picolinic acids, which are derivatives of pyridine. The presence of the p-tolyl group enhances its lipophilicity and may influence its biological interactions.

Target Interaction : The primary biological target for this compound is zinc finger proteins (ZFPs). These proteins play crucial roles in various cellular processes, including gene expression and signal transduction. The compound binds to ZFPs, altering their structure and disrupting their function by interfering with zinc binding .

Biochemical Pathways : As a metabolite derived from tryptophan via the kynurenine pathway, this compound may participate in several metabolic processes. Its interaction with ZFPs can lead to significant downstream effects on cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation .

Study 1: Antiviral Activity

A study evaluated the antiviral effects of this compound against enveloped viruses such as SARS-CoV-2. The results indicated that the compound could inhibit viral replication in vitro, showcasing its potential as an antiviral agent .

Study 2: Antiparasitic Effects

In another study focusing on antiparasitic activity, this compound was tested against Leishmania donovani. The compound demonstrated significant inhibitory effects on the growth of the parasite in macrophage models, indicating its potential as a therapeutic agent for leishmaniasis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be effectively absorbed and distributed within biological systems. Its interaction with various enzymes indicates a complex metabolic pathway that may enhance or diminish its therapeutic effects .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers address gaps in mechanistic data for this compound in existing literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.